Methyl 3-(phenylimino)-2-(trifluoromethyl)prop-2-enoate
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Overview
Description
Methyl 3-(phenylimino)-2-(trifluoromethyl)prop-2-enoate is an organic compound that features a trifluoromethyl group, an imine group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(phenylimino)-2-(trifluoromethyl)prop-2-enoate typically involves the condensation of methyl 3-oxo-2-(trifluoromethyl)propanoate with aniline under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the temperature is usually maintained between 0°C and 50°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(phenylimino)-2-(trifluoromethyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
Methyl 3-(phenylimino)-2-(trifluoromethyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of Methyl 3-(phenylimino)-2-(trifluoromethyl)prop-2-enoate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes. The imine group can form reversible covalent bonds with nucleophiles, making it a potential candidate for enzyme inhibition. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(phenylimino)-2-(difluoromethyl)prop-2-enoate
- Methyl 3-(phenylimino)-2-(chloromethyl)prop-2-enoate
- Methyl 3-(phenylimino)-2-(bromomethyl)prop-2-enoate
Uniqueness
Methyl 3-(phenylimino)-2-(trifluoromethyl)prop-2-enoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and electron-withdrawing capability, making it a valuable compound in various applications.
Properties
CAS No. |
56623-10-0 |
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Molecular Formula |
C11H8F3NO2 |
Molecular Weight |
243.18 g/mol |
InChI |
InChI=1S/C11H8F3NO2/c1-17-10(16)9(11(12,13)14)7-15-8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
KSKVQJWEHYORQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C=NC1=CC=CC=C1)C(F)(F)F |
Origin of Product |
United States |
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